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Compound of Interest

Compound Name: 6-Bromo-4-ethylpyridin-3-amine

Cat. No.: B1518809 Get Quote

An In-depth Technical Guide to 6-Bromo-4-ethylpyridin-3-amine: Synthesis, Properties, and

Applications in Medicinal Chemistry

Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 6-Bromo-4-ethylpyridin-3-amine,

a heterocyclic building block of increasing importance for researchers, scientists, and drug

development professionals. We will delve into its chemical identity, plausible synthetic routes,

core reactivity, and its strategic application in the synthesis of complex molecular architectures

relevant to modern therapeutic discovery. This document is structured to provide not just

procedural steps but also the underlying scientific rationale, empowering researchers to

effectively utilize this versatile intermediate.

Compound Identification and Physicochemical
Properties
6-Bromo-4-ethylpyridin-3-amine is a substituted aminopyridine featuring a bromine atom,

which serves as a highly versatile functional handle for downstream chemical modifications,

particularly in cross-coupling reactions. The ethyl group at the 4-position and the amino group

at the 3-position provide steric and electronic influences that can be exploited in synthetic

design.

Table 1: Chemical Identifiers for 6-Bromo-4-ethylpyridin-3-amine
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Identifier Value

IUPAC Name 6-Bromo-4-ethylpyridin-3-amine

CAS Number 929617-29-8[1][2][3]

Molecular Formula C₇H₉BrN₂[1][3]

Molecular Weight 201.06 g/mol [1][3]

Canonical SMILES CCC1=CC(=NC=C1N)Br[3]

| MDL Number | MFCD12024434[1] |

While extensive experimental data for this specific molecule is not widely published, its

properties can be reliably inferred from closely related analogues and standard chemical

principles.

Table 2: Physicochemical and Safety Data

Property Value / Information Source / Rationale

Appearance
Likely a solid at room
temperature.

Based on common
aminopyridine analogues.

Solubility

Expected to be soluble in

organic solvents like DMSO,

DMF, and chlorinated solvents.

Inferred from structural

characteristics.

Storage
Keep in a dark place, sealed in

a dry environment at 2-8°C.[1]

Supplier recommendation to

prevent degradation.

| Hazards | While specific data is unavailable, related compounds like 6-Bromo-4-methylpyridin-

3-amine are harmful if swallowed, in contact with skin, or if inhaled, and may cause skin

irritation.[4] | Prudent to handle with appropriate personal protective equipment (PPE), including

gloves, lab coat, and eye protection in a well-ventilated fume hood. |

Plausible Synthesis via Regioselective Bromination
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The synthesis of 6-Bromo-4-ethylpyridin-3-amine is not extensively detailed in the literature.

However, a robust and logical pathway can be designed based on established methods for the

regioselective bromination of aminopyridines.[5] The most direct approach involves the

electrophilic bromination of the precursor, 4-ethylpyridin-3-amine.

The primary challenge in this synthesis is controlling the position of bromination. The amino

group is a strong activating, ortho, para-director. In the 3-aminopyridine scaffold, this activation

strongly directs incoming electrophiles to the 2, 4, and 6 positions. To achieve selective

bromination at the 6-position, careful selection of the brominating agent and reaction conditions

is paramount. N-Bromosuccinimide (NBS) is a preferred reagent as it provides a controlled

source of electrophilic bromine, minimizing over-bromination.[5]
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Plausible Synthetic Pathway
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Crude Product
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6-Bromo-4-ethylpyridin-3-amine
(Final Product)

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 6-Bromo-4-ethylpyridin-3-amine.
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Experimental Protocol: Synthesis of 6-Bromo-4-
ethylpyridin-3-amine
This protocol is an adapted procedure based on the bromination of similar aminopyridines.[5]

Note: This reaction should be performed by trained personnel in a fume hood with appropriate

PPE.

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer,

thermometer, and nitrogen inlet, add 4-ethylpyridin-3-amine (1.0 eq.).

Dissolution: Add anhydrous acetonitrile (approx. 10 mL per 1 g of starting material) and stir

until all the solid has dissolved.

Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the

reaction's exothermicity and improve regioselectivity.

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 30 minutes.

Monitor the internal temperature to ensure it does not rise significantly above 5°C. The

controlled addition prevents the formation of di-brominated and other isomeric byproducts.

Reaction: After the full addition of NBS, allow the reaction mixture to slowly warm to room

temperature and stir for an additional 3-5 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a

suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane) until the starting material is

consumed.

Work-up:

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to

neutralize any remaining bromine.

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution

(to remove acidic byproducts) and brine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1518809?utm_src=pdf-body
https://www.benchchem.com/product/b1518809?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Synthesis_of_6_Bromopyridin_3_amine_from_3_Aminopyridine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1518809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: Purify the resulting crude residue by flash column chromatography on silica gel,

eluting with a gradient of ethyl acetate in hexane to isolate the pure 6-Bromo-4-
ethylpyridin-3-amine.

Core Reactivity: A Versatile Scaffold for Drug
Discovery
The true value of 6-Bromo-4-ethylpyridin-3-amine lies in its bifunctional nature. The bromine

atom at the 6-position is strategically positioned for palladium-catalyzed cross-coupling

reactions, which are foundational methods for constructing the complex C-C and C-N bonds

that define many modern pharmaceuticals.[6]

The two most powerful applications are:

Suzuki-Miyaura Coupling: Forms a new carbon-carbon bond by reacting the aryl bromide

with an organoboron species (e.g., an arylboronic acid). This is a cornerstone reaction for

creating biaryl structures, which are prevalent in kinase inhibitors.[6]

Buchwald-Hartwig Amination: Forms a new carbon-nitrogen bond by reacting the aryl

bromide with an amine. This reaction is instrumental for linking heterocyclic cores, a common

strategy in medicinal chemistry.[6]
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Key Cross-Coupling Applications
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Caption: Core reactivity pathways for 6-Bromo-4-ethylpyridin-3-amine.

Application Protocol: Suzuki-Miyaura Cross-
Coupling
This protocol details a representative Suzuki-Miyaura coupling to synthesize a biaryl derivative,

a common intermediate in kinase inhibitor development.[6][7]

Inert Atmosphere: To a dry Schlenk flask, add 6-Bromo-4-ethylpyridin-3-amine (1.0 eq.),

the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium phosphate

(K₃PO₄, 2.5 eq.).

Catalyst Addition: Add the palladium catalyst, for example,

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). The choice of catalyst and

ligand is crucial and may require screening for optimization.

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three

times. Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

Degassing the solvent is essential to prevent oxidation of the Pd(0) catalyst.
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Heating: Heat the reaction mixture to 85-95°C with vigorous stirring. The elevated

temperature is necessary to drive the catalytic cycle forward.

Monitoring: Monitor the reaction for 12-18 hours by TLC or LC-MS.

Work-up:

Cool the reaction to room temperature and filter it through a pad of Celite to remove the

palladium catalyst.

Dilute the filtrate with ethyl acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the

residue by flash column chromatography to yield the final biaryl product.

Conclusion
6-Bromo-4-ethylpyridin-3-amine is a highly valuable and versatile building block for medicinal

chemistry and drug discovery. Its utility in robust, scalable, and modular reactions like the

Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it a key component in the

modern synthetic chemist's toolbox. The protocols and scientific rationale presented in this

guide provide a solid foundation for researchers to harness the synthetic potential of this

important heterocyclic intermediate in the creation of novel and impactful therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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